molecular formula C19H20N2O4 B1621312 2-[4-(2-Methoxyphenyl)piperidino]-5-nitrobenzaldehyde CAS No. 301134-94-1

2-[4-(2-Methoxyphenyl)piperidino]-5-nitrobenzaldehyde

Cat. No.: B1621312
CAS No.: 301134-94-1
M. Wt: 340.4 g/mol
InChI Key: TXTKGNOXCFAQCD-UHFFFAOYSA-N
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Description

2-[4-(2-Methoxyphenyl)piperidino]-5-nitrobenzaldehyde is an organic compound with the molecular formula C19H20N2O4 and a molecular weight of 340.37 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 2-methoxyphenyl group and a nitrobenzaldehyde moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Methoxyphenyl)piperidino]-5-nitrobenzaldehyde typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with 2-Methoxyphenyl Group: The piperidine ring is then substituted with a 2-methoxyphenyl group using a suitable electrophilic aromatic substitution reaction.

    Introduction of the Nitrobenzaldehyde Moiety:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Methoxyphenyl)piperidino]-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(2-Methoxyphenyl)piperidino]-5-nitrobenzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(2-Methoxyphenyl)piperidino]-5-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-Methoxyphenyl)piperidino]-5-nitrobenzaldehyde is unique due to its specific structural features, including the combination of a piperidine ring, a 2-methoxyphenyl group, and a nitrobenzaldehyde moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperidin-1-yl]-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-25-19-5-3-2-4-17(19)14-8-10-20(11-9-14)18-7-6-16(21(23)24)12-15(18)13-22/h2-7,12-14H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTKGNOXCFAQCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383478
Record name 2-[4-(2-methoxyphenyl)piperidin-1-yl]-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301134-94-1
Record name 2-[4-(2-methoxyphenyl)piperidin-1-yl]-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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